BCPyr: A Technical Guide to a cIAP1-Recruiting BTK Degrader
BCPyr: A Technical Guide to a cIAP1-Recruiting BTK Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCPyr is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. By co-opting the cellular ubiquitin-proteasome system, BCPyr offers a distinct therapeutic modality compared to traditional enzyme inhibition. This technical guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and experimental characterization of BCPyr.
Physical and Chemical Properties
While detailed experimental data on the physical properties of BCPyr are not extensively available in the public domain, key computed and experimental values have been compiled below. The molecule's structure consists of a ligand for BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1).
| Property | Value | Source |
| Molecular Formula | C₅₈H₆₅F₂N₁₁O₈ | PubChem CID: 154585681[1] |
| Molecular Weight | 1082.2 g/mol | PubChem CID: 154585681[1] |
| IUPAC Name | [5-[[(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxymethyl]pyrazin-2-yl]methyl (3R)-3-[5-amino-4-carbamoyl-3-[4-(2,4-difluorophenoxy)phenyl]pyrazol-1-yl]piperidine-1-carboxylate | PubChem CID: 154585681 |
| Half-maximal Degradation Concentration (DC₅₀) | 800 nM | MedChemExpress[2] |
| Solubility | Data not publicly available | |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| pKa | Data not publicly available |
Synthesis
A detailed, step-by-step synthesis protocol for BCPyr has not been publicly disclosed. However, based on its structure, BCPyr is synthesized by covalently linking three key components: a BTK ligand, a cIAP1 E3 ligase ligand, and a pyrazine-based linker.[2] The synthesis would likely involve a multi-step process, potentially culminating in the conjugation of the BTK-linker and cIAP1-ligand moieties.
Mechanism of Action: BTK Degradation
BCPyr functions by inducing the formation of a ternary complex between BTK and the E3 ubiquitin ligase cIAP1.[3][4] This proximity, orchestrated by BCPyr, leads to the polyubiquitination of BTK. The polyubiquitin chains act as a signal for the proteasome, which then recognizes and degrades the BTK protein.
Caption: BCPyr-mediated degradation of BTK via the ubiquitin-proteasome system.
Experimental Protocols
The characterization of BCPyr and its mechanism of action involves a series of biochemical and biophysical assays. The following are detailed methodologies for key experiments cited in the literature.
Ternary Complex Formation Assays
Objective: To demonstrate the formation of the BTK-BCPyr-cIAP1 ternary complex.
Method: Size Exclusion Chromatography (SEC) [4]
-
Protein Preparation: Recombinantly express and purify the kinase domain of BTK (BTK-KD) and the BIR3 domain of cIAP1 (cIAP1-BIR3).
-
Complex Formation: Incubate BTK-KD and cIAP1-BIR3 in the presence and absence of BCPyr.
-
Chromatography: Inject the samples onto a size-exclusion chromatography column.
-
Analysis: Monitor the elution profile by UV absorbance. A shift to an earlier elution volume for the protein mixture in the presence of BCPyr, compared to the individual proteins or the mixture without the degrader, indicates the formation of a higher molecular weight ternary complex.
Method: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize biotinylated cIAP1-BIR3 on a streptavidin-coated SPR sensor chip.
-
Binding Analysis: Inject a solution of BCPyr over the sensor surface to measure the binding of the degrader to cIAP1.
-
Ternary Complex Formation: Subsequently, inject a solution containing both BCPyr and BTK-KD to measure the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for binary and ternary complex formation.
Caption: Workflow for ternary complex formation assays.
In Vitro Ubiquitination Assay
Objective: To demonstrate that the BCPyr-induced ternary complex is active and leads to the ubiquitination of BTK.
Method: Western Blotting [1]
-
Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, BTK-KD, cIAP1, and BCPyr.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis and Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with an anti-BTK antibody to detect unmodified BTK and higher molecular weight polyubiquitinated BTK species. An increase in the high molecular weight smear in the presence of BCPyr indicates successful ubiquitination.
Cellular BTK Degradation Assay
Objective: To quantify the degradation of endogenous BTK in a cellular context.
Method: Western Blotting
-
Cell Culture: Culture a suitable cell line (e.g., a human B-cell lymphoma line) that endogenously expresses BTK.
-
Treatment: Treat the cells with varying concentrations of BCPyr for a defined period (e.g., 24 hours).
-
Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
Western Blotting: Perform Western blotting as described above using an anti-BTK antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Densitometry: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and calculate the percentage of BTK degradation relative to a vehicle-treated control.
-
DC₅₀ Determination: Plot the percentage of BTK degradation against the BCPyr concentration and fit the data to a dose-response curve to determine the DC₅₀ value.
Caption: Workflow for cellular BTK degradation assay.
Conclusion
BCPyr is a valuable tool compound for studying the targeted degradation of BTK via cIAP1 recruitment. Its characterization through a combination of biochemical, biophysical, and cellular assays has provided important insights into the mechanism of PROTAC-mediated protein degradation. Further studies on its physicochemical properties and in vivo efficacy will be crucial for its potential development as a therapeutic agent.
